molecular formula C14H7Cl3N2O3 B12691018 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone CAS No. 94158-81-3

1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone

Katalognummer: B12691018
CAS-Nummer: 94158-81-3
Molekulargewicht: 357.6 g/mol
InChI-Schlüssel: ZXMUCTGIHDSPBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone is a chemical compound with the molecular formula C14H7Cl3N2O3. It is known for its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups attached to an anthraquinone core.

Vorbereitungsmethoden

The synthesis of 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone typically involves multi-step reactions starting from anthraquinone derivatives. One common method includes the chlorination of 1,4-diaminoanthraquinone followed by hydroxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity .

Analyse Chemischer Reaktionen

1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Wissenschaftliche Forschungsanwendungen

1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, its amino and hydroxy groups can interact with active sites of enzymes, potentially inhibiting their activity .

Eigenschaften

CAS-Nummer

94158-81-3

Molekularformel

C14H7Cl3N2O3

Molekulargewicht

357.6 g/mol

IUPAC-Name

1,4-diamino-2,3,5-trichloro-8-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H7Cl3N2O3/c15-3-1-2-4(20)6-5(3)13(21)7-8(14(6)22)12(19)10(17)9(16)11(7)18/h1-2,20H,18-19H2

InChI-Schlüssel

ZXMUCTGIHDSPBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.